Enniatin F

Description

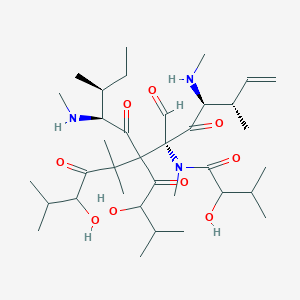

from Fusarium sp. FO-1305; cyclodepsipeptide; structure given in first source; see also record for enniatins with Sy enniatin A & B

Structure

2D Structure

Properties

CAS No. |

144446-20-8 |

|---|---|

Molecular Formula |

C36H63N3O9 |

Molecular Weight |

681.9 g/mol |

IUPAC Name |

N-[(3S,4S,6R)-6-formyl-10-hydroxy-7-(2-hydroxy-3-methylbutanoyl)-3,8,8,11-tetramethyl-4-(methylamino)-7-[(2S,3S)-3-methyl-2-(methylamino)pentanoyl]-5,9-dioxododec-1-en-6-yl]-2-hydroxy-N,3-dimethylbutanamide |

InChI |

InChI=1S/C36H63N3O9/c1-16-22(9)24(37-13)29(44)35(18-40,39(15)33(48)28(43)21(7)8)36(32(47)27(42)20(5)6,30(45)25(38-14)23(10)17-2)34(11,12)31(46)26(41)19(3)4/h16,18-28,37-38,41-43H,1,17H2,2-15H3/t22-,23-,24-,25-,26?,27?,28?,35+,36?/m0/s1 |

InChI Key |

GWWBZXAXHGJDAW-UAGUYINHSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)C(C(=O)C(C(C)C)O)([C@@](C=O)(C(=O)[C@H]([C@@H](C)C=C)NC)N(C)C(=O)C(C(C)C)O)C(C)(C)C(=O)C(C(C)C)O)NC |

Canonical SMILES |

CCC(C)C(C(=O)C(C(=O)C(C(C)C)O)(C(C)(C)C(=O)C(C(C)C)O)C(C=O)(C(=O)C(C(C)C=C)NC)N(C)C(=O)C(C(C)C)O)NC |

Synonyms |

cyclo(Hiv-Me-Leu-Hiv-Me-Ile-Hiv-Me-Ile) enniatin F |

Origin of Product |

United States |

Foundational & Exploratory

Isolating Enniatin F: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, the effective isolation and purification of Enniatin F, a cyclic hexadepsipeptide mycotoxin produced by various Fusarium species, is a critical first step for further investigation into its biological activities and therapeutic potential. This guide provides a comprehensive overview of the methodologies involved, from fungal culture to final purification, supported by quantitative data and detailed experimental protocols.

Enniatins, including this compound, are known for their diverse biological properties, which encompass antimicrobial, insecticidal, and cytotoxic effects.[1][2][3] Their mechanism of action is often attributed to their ionophoric nature, allowing them to transport cations across biological membranes, thereby disrupting cellular ion homeostasis.[2][4] This guide synthesizes established methods to provide a practical framework for obtaining high-purity this compound for research and development purposes.

Fungal Cultivation and Extraction

The production of this compound begins with the cultivation of a suitable Fusarium strain, such as Fusarium tricinctum, on a solid substrate.[5][6] Following an adequate incubation period to allow for mycotoxin production, the fungal culture is harvested and subjected to solvent extraction to isolate the crude enniatin mixture.

Experimental Protocol: Fungal Culture and Extraction

-

Fungal Inoculation and Incubation: A solid medium, such as corn, is autoclaved and inoculated with a spore suspension of Fusarium tricinctum. The culture is then incubated in the dark at a controlled temperature, typically around 25°C, for a period of four weeks to promote fungal growth and mycotoxin synthesis.[5]

-

Extraction: The solid culture is extracted with a suitable solvent mixture, such as water/methanol (50/50 v/v) containing 0.5% NaCl.[7] The mixture is homogenized using a high-speed blender to ensure efficient extraction of the mycotoxins.[7]

-

Filtration and Concentration: The resulting slurry is filtered to remove solid debris. The solvent from the filtrate is then removed under reduced pressure to yield a crude extract containing the enniatin mixture.[5]

Purification of this compound

The crude extract contains a mixture of different enniatin analogues and other fungal metabolites. Therefore, a multi-step purification process is necessary to isolate this compound to a high degree of purity. This typically involves a combination of liquid-liquid partitioning and chromatographic techniques.

Experimental Protocol: Purification

-

Liquid-Liquid Partitioning: The crude extract is partitioned between a non-polar solvent, such as hexane, and a polar solvent mixture, like methanol/water. This step separates the lipophilic enniatins from more polar impurities.[8]

-

Low-Pressure Liquid Chromatography (LPLC): The enniatin-rich fraction is then subjected to LPLC on a reverse-phase stationary phase, such as Amberlite XAD-7.[5][6] A stepwise gradient of an appropriate solvent system is used to elute different fractions.

-

Semi-preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified using semi-preparative HPLC.[5][6] A C18 column is commonly employed with an isocratic or gradient elution of a mobile phase, such as acetonitrile/water, to achieve baseline separation of the different enniatin analogues.

-

Purity Confirmation: The purity of the isolated this compound is confirmed using analytical techniques like LC-MS/MS.[5][6]

Quantitative Data

The yield and purity of this compound can vary depending on the fungal strain, culture conditions, and the efficiency of the extraction and purification processes. The following table summarizes representative data from the literature for the purification of enniatin mixtures.

| Purification Step | Starting Material | Product | Yield | Purity | Reference |

| Recrystallization | Dichloromethane extract of F. avenaceum mycelia | Crude enniatin mixture | 6.750 g from 15 L culture | Mixture | [8] |

| HPLC Purification | 500 mg of crude enniatin mixture | Enniatin A | 300 mg | >95% | [8] |

| HPLC Purification | 500 mg of crude enniatin mixture | Enniatin A1 | 114 mg | >95% | [8] |

| HPLC Purification | 500 mg of crude enniatin mixture | Enniatin B1 | 9 mg | >95% | [8] |

| LPLC & Semi-prep HPLC | Extract from solid corn culture of F. tricinctum | Enniatins A, A1, B, B1 | Not specified | Mean purity of 97% | [5][6] |

Visualizing the Workflow and Biological Context

To aid in the understanding of the isolation process and the biological relevance of this compound, the following diagrams illustrate the experimental workflow and a key signaling pathway affected by enniatins.

Caption: Experimental workflow for the isolation and purification of this compound.

References

- 1. Biosynthesis and biological activity of enniatins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | A Review of the Mycotoxin Enniatin B [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Isolation and purification of enniatins A, A(1), B, B(1), produced by Fusarium tricinctum in solid culture, and cytotoxicity effects on Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Isolation and characterization of enniatins from Fusariumavenaceum DAOM 196490 | Semantic Scholar [semanticscholar.org]

Structural Elucidation of Enniatin F: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enniatin F belongs to a class of cyclic hexadepsipeptides known as enniatins, which are mycotoxins produced by various species of Fusarium fungi. These compounds exhibit a range of biological activities, including antimicrobial, insecticidal, and cytotoxic effects, making them of significant interest for drug development. Their primary mechanism of action is attributed to their ionophoric properties, enabling the transport of cations across cell membranes, which disrupts cellular homeostasis and can lead to apoptosis. This technical guide provides a comprehensive overview of the structural elucidation of this compound, including its physicochemical properties, spectroscopic data, and a generalized methodology for its isolation and characterization. Furthermore, it visualizes the structural elucidation workflow and a plausible signaling pathway based on the known mechanisms of the enniatin family.

Physicochemical Properties

While specific experimental data for this compound is limited in publicly available literature, its properties can be inferred from the well-characterized members of the enniatin family. Enniatins are composed of alternating D-α-hydroxyisovaleric acid and N-methyl-L-amino acid residues. The variation in the N-methyl-L-amino acid residues gives rise to the different enniatin analogues.

| Property | Value (Enniatin B)[1] | Value (Enniatin B1)[2][3] | Value (Enniatin A)[4] | Notes |

| Molecular Formula | C33H57N3O9 | C34H59N3O9 | C36H63N3O9 | The exact formula for this compound is not readily available. |

| Molecular Weight | 639.8 g/mol | 653.9 g/mol | 681.9 g/mol | The molecular weight of this compound would depend on its specific amino acid composition. |

Experimental Protocols

Isolation and Purification of Enniatins

The following is a generalized protocol for the isolation and purification of enniatins from Fusarium cultures, which can be adapted for the specific isolation of this compound.

2.1.1. Fungal Culture and Extraction

-

Culture: Fusarium species known to produce enniatins (e.g., Fusarium tricinctum) are cultivated on a suitable solid medium like corn grit or in a liquid potato dextrose broth (PDB) for a period of 14-21 days at room temperature.[5]

-

Extraction: The fungal culture (mycelium and medium) is extracted exhaustively with a solvent such as methanol or ethyl acetate. The solvent is then evaporated under reduced pressure to yield a crude extract.

2.1.2. Chromatographic Purification

-

Initial Fractionation: The crude extract is subjected to low-pressure liquid chromatography (LPLC) on a reverse-phase column (e.g., Amberlite XAD-7) to separate the enniatins from other fungal metabolites.[6][7]

-

Semi-preparative HPLC: The enniatin-containing fractions are then purified by semi-preparative high-performance liquid chromatography (HPLC) on a C18 column using a gradient of acetonitrile in water.

-

Analytical HPLC: The purity of the isolated enniatin fractions is confirmed by analytical HPLC.

Spectroscopic Analysis

2.2.1. Mass Spectrometry

-

Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, coupled with an electrospray ionization (ESI) source is used.

-

Ionization Mode: Positive ion mode is typically employed for the analysis of enniatins, as they readily form adducts with sodium ([M+Na]+) or ammonium ([M+NH4]+) ions.[8][9]

-

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) is performed to obtain fragmentation patterns, which are crucial for structural elucidation.

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A purified sample of the enniatin is dissolved in a suitable deuterated solvent (e.g., CDCl3 or CD3OD).

-

Spectra Acquisition: A suite of NMR experiments is conducted, including:

-

¹H NMR: To identify the types and number of protons.

-

¹³C NMR: To determine the number and types of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC, NOESY): To establish the connectivity between protons and carbons and to determine the stereochemistry of the molecule.

-

Spectroscopic Data

Mass Spectrometry Data (Representative for Enniatins)

| Adduct | m/z (Enniatin B1)[10] | Fragmentation Ions (Enniatin B1)[10] | Description |

| [M+NH₄]⁺ | 671.45986 | 558, 549, 458, 214, 196 | Loss of one or more N-methyl-amino acid or hydroxyisovaleryl residues. |

¹H and ¹³C NMR Spectral Data

Specific NMR data for this compound is not available in the searched literature. The structural elucidation would rely on comparing the obtained spectra with known data for other enniatins and using 2D NMR techniques to piece together the structure of the specific N-methyl-L-amino acid residues present in this compound.

Visualizations

Structural Elucidation Workflow

Caption: Workflow for the structural elucidation of this compound.

Generalized Signaling Pathway of Enniatin-Induced Apoptosis

Caption: Generalized signaling pathway for enniatin-induced apoptosis.

Conclusion

The structural elucidation of this compound follows a standard natural product chemistry workflow, involving isolation, purification, and comprehensive spectroscopic analysis. While specific data for this compound remains elusive in the current literature, the established knowledge of the enniatin family provides a robust framework for its characterization. The primary biological effect of enniatins, including likely this compound, is the disruption of cellular ion homeostasis through their ionophoric activity, ultimately leading to programmed cell death. Further research is warranted to isolate and fully characterize this compound to explore its unique biological properties and potential therapeutic applications.

References

- 1. Enniatin B | C33H57N3O9 | CID 164754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. GSRS [precision.fda.gov]

- 4. Enniatin A | C36H63N3O9 | CID 57339252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ediss.uni-goettingen.de [ediss.uni-goettingen.de]

- 6. researchgate.net [researchgate.net]

- 7. Isolation and purification of enniatins A, A(1), B, B(1), produced by Fusarium tricinctum in solid culture, and cytotoxicity effects on Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development of a Rapid LC-MS/MS Method for the Determination of Emerging Fusarium mycotoxins Enniatins and Beauvericin in Human Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification and Quantification of Enniatins and Beauvericin in Animal Feeds and Their Ingredients by LC-QTRAP/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biomonitoring of Enniatin B1 and Its Phase I Metabolites in Human Urine: First Large-Scale Study - PMC [pmc.ncbi.nlm.nih.gov]

Enniatin F Biosynthesis in Fusarium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enniatins are a class of cyclic hexadepsipeptides produced by various species of the fungal genus Fusarium. These secondary metabolites exhibit a wide range of biological activities, including antibiotic, antifungal, insecticidal, and cytotoxic properties. This technical guide provides an in-depth overview of the biosynthesis of a specific member of this family, Enniatin F. The document details the enzymatic pathway, genetic basis, and includes relevant quantitative data and experimental protocols for its study.

The this compound Biosynthesis Pathway

This compound is a non-ribosomally synthesized peptide, meaning its production is independent of messenger RNA and the ribosomal machinery. The core of its biosynthesis is catalyzed by a large, multifunctional enzyme known as enniatin synthetase (ESYN1) .[1][2]

The biosynthesis of this compound involves the condensation of three molecules of D-2-hydroxyisovaleric acid (D-Hiv) and three molecules of N-methyl-L-leucine (N-Me-Leu) . The overall process can be summarized in the following key steps:

-

Precursor Synthesis: The branched-chain amino acid L-leucine is converted to its corresponding α-keto acid, which is then reduced to form D-2-hydroxyisovaleric acid. L-leucine also serves as the direct precursor for N-methyl-L-leucine, with the methyl group being donated by S-adenosyl-L-methionine (SAM).

-

Substrate Activation: Within the enniatin synthetase enzyme complex, both D-Hiv and L-leucine are activated via adenylation, a process that utilizes ATP to form aminoacyl- and hydroxyacyl-adenylates.

-

Thioesterification: The activated precursors are then transferred to a thiolation (T) domain, also known as a peptidyl carrier protein (PCP) domain, forming a thioester bond.

-

N-Methylation: The thioester-bound L-leucine is methylated by an N-methyltransferase (MT) domain within the synthetase, using SAM as the methyl donor, to form N-methyl-L-leucine.

-

Elongation and Depsipeptide Bond Formation: The enniatin synthetase facilitates the formation of depsipeptide bonds between the D-Hiv and N-Me-Leu residues in a sequential manner.

-

Cyclization: Once a linear hexadepsipeptide has been assembled on the enzyme, a final condensation and cyclization step releases the mature this compound molecule.

The following diagram illustrates the general enzymatic pathway for enniatin biosynthesis, which is applicable to this compound with the specific incorporation of N-methyl-L-leucine.

Caption: Generalized biosynthesis pathway of enniatins in Fusarium.

Quantitative Data on Enniatin Production

While specific quantitative data for this compound is limited in publicly available literature, analysis of various Fusarium species has provided insights into the production levels of different enniatins. This data is crucial for understanding the metabolic capacity of these fungi and for optimizing production in biotechnological applications. The following tables summarize reported enniatin production by various Fusarium strains under different culture conditions. It is important to note that the production of specific enniatins, including this compound, is highly dependent on the Fusarium species, strain, and culture conditions.

Table 1: Enniatin Production by Various Fusarium Species

| Fusarium Species | Enniatin(s) Produced | Production Level (µg/g) | Reference |

| F. acuminatum | ENB, ENB1, ENA1 | 782.5 - 1910 (ENB) | [3] |

| F. avenaceum | ENA, ENB | Trace to 2700 | |

| F. poae | BEA, ENB, ENB1, ENA1 | 9.4 (BEA), 3.4 (ENB) | |

| F. tricinctum | BEA, ENB, ENB1, ENA1 | 33 (BEA), 690 (ENB) | |

| F. fujikuroi | ENNs and BEA | Quantifiable amounts | [1] |

| F. proliferatum | ENNs and BEA | Quantifiable amounts | [1] |

BEA: Beauvericin, EN: Enniatin

Experimental Protocols

Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the extraction and quantification of this compound from fungal cultures. Optimization may be required based on the specific matrix and instrumentation.

1. Sample Preparation and Extraction:

-

Lyophilize fungal mycelium and/or culture medium.

-

Grind the lyophilized material to a fine powder.

-

Extract a known amount of the powder (e.g., 100 mg) with a suitable solvent mixture such as acetonitrile/water (80:20, v/v) by vigorous vortexing or sonication.

-

Centrifuge the mixture to pellet solid debris.

-

Collect the supernatant for analysis.

2. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of water and acetonitrile, both often containing a small amount of formic acid (e.g., 0.1%) to improve ionization.

-

Flow Rate: A typical flow rate is 0.2-0.4 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS):

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used for enniatins.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for sensitive and specific quantification. The precursor ion ([M+H]⁺ or [M+Na]⁺) for this compound and its specific product ions are monitored.

-

MRM Transitions for this compound (C₃₇H₆₅N₃O₉, MW: 695.9):

-

Precursor ion (e.g., [M+Na]⁺): m/z 718.5

-

Product ions: Specific fragments resulting from the cleavage of the depsipeptide backbone. These need to be determined by infusion of an this compound standard.

-

-

3. Quantification:

-

Prepare a standard curve using a certified reference standard of this compound.

-

Quantify this compound in the samples by comparing the peak areas to the standard curve.

The following diagram outlines the general workflow for LC-MS/MS-based quantification of this compound.

Caption: Workflow for this compound quantification using LC-MS/MS.

In Vitro Enniatin Synthetase (ESYN1) Activity Assay

This protocol describes a general method for assaying the activity of enniatin synthetase in vitro, often employing radiolabeled precursors for detection.

1. Enzyme Preparation:

-

Culture the desired Fusarium strain under conditions known to induce enniatin production.

-

Harvest the mycelia and grind them in liquid nitrogen.

-

Resuspend the ground mycelia in an appropriate extraction buffer (e.g., phosphate buffer with protease inhibitors).

-

Prepare a cell-free extract by sonication or French press, followed by centrifugation to remove cell debris.

-

For a more purified enzyme, further purification steps such as ammonium sulfate precipitation and chromatography may be necessary.

2. Assay Mixture:

-

Prepare a reaction mixture containing:

-

Cell-free extract or purified ESYN1.

-

ATP.

-

D-2-hydroxyisovaleric acid.

-

L-leucine.

-

S-adenosyl-L-methionine (SAM).

-

A radiolabeled precursor, typically [¹⁴C]-SAM or [³H]-L-leucine, to enable detection of the product.

-

Reaction buffer with appropriate pH and cofactors (e.g., Mg²⁺).

-

3. Reaction and Product Extraction:

-

Incubate the reaction mixture at an optimal temperature (e.g., 25-30°C) for a defined period.

-

Stop the reaction by adding an organic solvent (e.g., ethyl acetate).

-

Extract the enniatins into the organic phase.

-

Evaporate the organic solvent to dryness.

4. Detection and Quantification:

-

Resuspend the dried extract in a small volume of solvent.

-

Separate the reaction products by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Detect and quantify the radiolabeled this compound using a scintillation counter or phosphorimager.

Gene Expression Analysis of esyn1 by RT-qPCR

This protocol outlines the steps for quantifying the expression level of the enniatin synthetase gene (esyn1) using reverse transcription quantitative PCR (RT-qPCR).

1. RNA Extraction and cDNA Synthesis:

-

Harvest fungal mycelia from cultures grown under different conditions (e.g., enniatin-inducing vs. non-inducing).

-

Immediately freeze the mycelia in liquid nitrogen to preserve RNA integrity.

-

Extract total RNA using a suitable method (e.g., Trizol-based extraction or a commercial kit).

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

2. qPCR:

-

Primer Design: Design specific primers for the esyn1 gene and one or more reference (housekeeping) genes (e.g., actin, GAPDH, or tubulin) for normalization. Primers should be designed to amplify a product of approximately 100-200 bp.

-

qPCR Reaction Mixture: Prepare a reaction mixture containing:

-

cDNA template.

-

Forward and reverse primers for the target (esyn1) or reference gene.

-

A qPCR master mix containing DNA polymerase, dNTPs, and a fluorescent dye (e.g., SYBR Green).

-

-

Thermal Cycling: Perform the qPCR in a real-time PCR instrument with a typical thermal profile:

-

Initial denaturation (e.g., 95°C for 5-10 min).

-

40 cycles of:

-

Denaturation (e.g., 95°C for 15 sec).

-

Annealing/Extension (e.g., 60°C for 1 min).

-

-

Melt curve analysis to verify the specificity of the amplified product.

-

3. Data Analysis:

-

Determine the cycle threshold (Ct) values for both the esyn1 and reference genes.

-

Calculate the relative expression of the esyn1 gene using a method such as the 2-ΔΔCt method, normalizing to the expression of the reference gene(s).

The following diagram illustrates the key steps in the RT-qPCR workflow for esyn1 gene expression analysis.

Caption: Workflow for esyn1 gene expression analysis via RT-qPCR.

Conclusion

The biosynthesis of this compound in Fusarium is a complex, yet well-defined process orchestrated by the multifunctional enniatin synthetase. Understanding this pathway at a molecular and genetic level is critical for researchers in mycotoxicology, natural product chemistry, and drug development. The methodologies outlined in this guide provide a solid foundation for the investigation of this compound production, its regulation, and its potential applications. Further research focusing on the specific substrate flexibility of ESYN1 from various Fusarium strains will be crucial for a complete understanding of the diversity of the enniatin family and for harnessing their bioactive potential.

References

- 1. Enniatin and Beauvericin Biosynthesis in Fusarium Species: Production Profiles and Structural Determinant Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A comparison between the role of enniatins and deoxynivalenol in Fusarium virulence on different tissues of common wheat - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enniatin and Beauvericin Biosynthesis in Fusarium Species: Production Profiles and Structural Determinant Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

Enniatin F: A Deep Dive into its Molecular Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enniatins are a family of cyclic hexadepsipeptides produced by various species of Fusarium fungi. These mycotoxins are frequently found as contaminants in grains and other agricultural products. Among them, Enniatin F is a recognized, albeit less common, analogue. While extensive research has been conducted on major enniatins such as A, A1, B, and B1, specific data for this compound is limited. This technical guide synthesizes the current understanding of the mechanism of action of the enniatin family, with the strong probability that this compound operates through similar molecular pathways. The primary mechanisms of enniatins involve their potent ionophoric activity, leading to mitochondrial dysfunction, and the inhibition of key cellular enzymes.[1][2][3][4][5][6]

Core Mechanisms of Action

The biological activities of enniatins are multifaceted, stemming primarily from two well-documented molecular interactions:

-

Ionophoric Activity : Enniatins are highly efficient ionophores with a strong selectivity for potassium ions (K+).[2] Their cyclic structure allows them to encapsulate cations and facilitate their transport across biological membranes, disrupting the physiological ion gradients essential for cellular function.[1] This influx of K+ into the mitochondrial matrix is a key driver of their cytotoxic effects.[2]

-

Enzyme Inhibition : Enniatins have been identified as inhibitors of Acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme crucial for the esterification of cholesterol.[7] This inhibition can disrupt cholesterol metabolism and cellular membrane dynamics.

These core mechanisms trigger a cascade of downstream cellular events, including mitochondrial dysfunction, induction of apoptosis, and modulation of critical signaling pathways.

Quantitative Pharmacological Data

Table 1: In Vitro Cytotoxicity of Enniatin Analogues

| Enniatin Analogue | Cell Line | Assay | IC50 / EC50 (µM) | Exposure Time (h) |

| Enniatin A | HepG2 | Apoptosis | 3.0 | 48 |

| Enniatin A | MRC-5 | BrdU | 0.8 | Not Specified |

| Enniatin B | Caco-2 | Multiple | 1.4 - >30 | 3 - 72 |

| Enniatin B | HepG2 | Multiple | 0.9 - 435.9 | 3 - 72 |

| Enniatin B | CHO-K1 | Multiple | 2.80 - 11 | Not Specified |

| Enniatin B1 | Caco-2 | Not Specified | 0.8 - 10.8 | 24 - 72 |

| Enniatin B1 | HT-29 | Not Specified | 3.7 - 16.6 | Not Specified |

| Enniatin B1 | HepG2 | Not Specified | 8.5 - 24.3 | Not Specified |

| Enniatin H | MES-SA | Not Specified | 12.94 | Not Specified |

| Enniatin H | HCT15 | Not Specified | 16.74 | Not Specified |

Data compiled from multiple sources.[1][5][8]

Table 2: ACAT Inhibition by Enniatin Analogues

| Enniatin Analogue | Source of ACAT | IC50 (µM) |

| Enniatin B1 | Rat liver microsomes | 73 |

Data from MedchemExpress.

Signaling Pathways and Cellular Effects

The disruption of ionic homeostasis and enzyme activity by enniatins triggers several signaling cascades and cellular responses, ultimately leading to cell death.

Mitochondrial Dysfunction and Apoptosis

The primary target of enniatin-induced cytotoxicity is the mitochondrion.[2] The influx of K+ ions into the mitochondrial matrix, facilitated by the ionophoric action of enniatins, leads to:

-

Depolarization of the Mitochondrial Membrane Potential (ΔΨm): The collapse of the electrochemical gradient across the inner mitochondrial membrane.[2]

-

Mitochondrial Swelling: The osmotic influx of water into the matrix, causing structural damage to the organelle.[2]

-

Uncoupling of Oxidative Phosphorylation: Disruption of ATP synthesis.[2]

-

Opening of the Mitochondrial Permeability Transition Pore (mPTP): A critical event leading to the release of pro-apoptotic factors.[1]

These events culminate in the activation of the intrinsic apoptotic pathway, characterized by the activation of caspase-3 and caspase-7, and subsequent nuclear fragmentation.[1]

Caption: Signaling pathway of Enniatin-induced apoptosis.

Modulation of ERK Signaling

Some enniatins have been shown to interfere with the Extracellular signal-regulated kinase (ERK) signaling pathway, which is a key regulator of cell proliferation and survival. By inhibiting the phosphorylation of ERK, enniatins can disrupt pro-survival signals and contribute to their anti-proliferative effects.

Caption: Enniatin-mediated inhibition of the ERK pathway.

Experimental Protocols

Assessment of Ionophoric Activity using Patch-Clamp Electrophysiology

This protocol allows for the direct measurement of ion channel formation by enniatins in a cell membrane.

Methodology:

-

Cell Preparation: Use a suitable cell line (e.g., HEK293) and culture to 70-80% confluency.

-

Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with pipette solution. The pipette solution should contain the ion of interest (e.g., 150 mM KCl).

-

Patch Formation: Achieve a giga-ohm seal between the patch pipette and the cell membrane in the whole-cell or inside-out configuration.

-

Enniatin Application: Introduce this compound (dissolved in a suitable solvent like DMSO and diluted in the bath solution) to the bath solution (for inside-out patch) or include it in the pipette solution (for whole-cell).

-

Data Acquisition: Record single-channel currents using a patch-clamp amplifier. The appearance of stepwise increases in current indicates the formation of ion channels.

-

Analysis: Analyze the single-channel conductance and open probability to characterize the properties of the enniatin-induced channels.

Caption: Workflow for assessing ionophore activity.

Mitochondrial Swelling Assay

This spectrophotometric assay measures the increase in mitochondrial volume due to the influx of water, a consequence of the ionophoric activity of enniatins.

Methodology:

-

Mitochondria Isolation: Isolate mitochondria from a suitable source (e.g., rat liver) by differential centrifugation.

-

Assay Buffer: Prepare an assay buffer containing a non-permeant solute (e.g., sucrose) and respiratory substrates (e.g., succinate).

-

Measurement: Resuspend the isolated mitochondria in the assay buffer in a cuvette. Monitor the absorbance at 540 nm over time using a spectrophotometer. A decrease in absorbance indicates mitochondrial swelling.

-

Enniatin Treatment: Add this compound to the mitochondrial suspension and record the change in absorbance.

-

Controls: Use a known uncoupler (e.g., CCCP) as a positive control and a solvent control (e.g., DMSO).

Caption: Workflow for the mitochondrial swelling assay.

Caspase-3/7 Activity Assay

This luminescent assay quantifies the activity of key executioner caspases in apoptosis.

Methodology:

-

Cell Culture and Treatment: Plate cells in a 96-well plate and treat with various concentrations of this compound for a specified time (e.g., 24 hours). Include appropriate positive (e.g., staurosporine) and negative (vehicle) controls.

-

Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

-

Assay Procedure: Add the Caspase-Glo® 3/7 Reagent to each well, mix, and incubate at room temperature for 1-2 hours.

-

Luminescence Measurement: Measure the luminescence in each well using a plate-reading luminometer.

-

Data Analysis: Normalize the luminescence signal to the number of cells or protein concentration and express the results as fold-change relative to the vehicle control.

Conclusion

The mechanism of action of this compound, inferred from the extensive research on the enniatin family, is primarily driven by its potent K+ ionophoric activity, which leads to severe mitochondrial dysfunction and the induction of apoptosis. Additionally, its inhibitory effect on ACAT contributes to its overall cellular toxicity. While specific quantitative data for this compound remains a knowledge gap, the established methodologies for characterizing other enniatins provide a clear roadmap for future investigations into this particular analogue. A deeper understanding of the subtle structural and functional differences among enniatin variants will be crucial for a comprehensive risk assessment and for exploring their potential therapeutic applications.

References

- 1. Frontiers | A Review of the Mycotoxin Enniatin B [frontiersin.org]

- 2. Enniatin and Beauvericin Biosynthesis in Fusarium Species: Production Profiles and Structural Determinant Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Feedborne Mycotoxins Beauvericin and Enniatins and Livestock Animals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enniatin - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Revisiting the enniatins: a review of their isolation, biosynthesis, structure determination and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Revisiting the enniatins: a review of their isolation, biosynthesis, structure determination, and biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enniatin B1: Emerging Mycotoxin and Emerging Issues - PMC [pmc.ncbi.nlm.nih.gov]

Enniatin F: An In-depth Technical Guide to its Ionophoric Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enniatin F, a member of the enniatin family of cyclic hexadepsipeptide mycotoxins produced by Fusarium species, is presumed to share the significant ionophoric properties characteristic of its more studied analogs, such as Enniatin B and A1. These properties, which allow for the transport of cations across biological membranes, are central to their biological activities, including their cytotoxic, antimicrobial, and potential therapeutic effects. This technical guide provides a comprehensive overview of the core ionophoric characteristics of the enniatin family, with a specific focus on what can be inferred for this compound. It details the mechanisms of ion transport, summarizes key quantitative data from related compounds, outlines relevant experimental protocols, and visualizes the associated cellular pathways. While specific quantitative data for this compound is scarce in publicly available literature, this guide serves as a robust foundational resource by extrapolating from the well-documented properties of its structural congeners.

Introduction

Enniatins are a class of cyclic hexadepsipeptides characterized by alternating N-methyl-L-amino acid and D-α-hydroxyisovaleric acid residues.[1][2] Their lipophilic nature allows them to readily insert into cellular and organellar membranes, such as the mitochondrial membrane.[3] The central cavity of the enniatin molecule can form stable complexes with various cations, facilitating their transport across these lipid bilayers.[1][3] This ionophoretic activity disrupts the delicate electrochemical gradients essential for normal cellular function, leading to a range of biological effects.[3] this compound is one of the identified analogs within this family.[2][4] While research has predominantly focused on other enniatins, the conserved molecular architecture strongly suggests that this compound exhibits similar ionophoric behavior.

Mechanism of Ion Transport

The ionophoric action of enniatins is primarily attributed to a mobile carrier mechanism .[1] This process involves the formation of a complex between the enniatin molecule and a cation at the membrane-water interface. This lipophilic complex then diffuses across the lipid bilayer, releasing the cation on the other side.

Enniatins can form complexes with both monovalent and divalent cations.[1] A key feature of their transport mechanism is the formation of "sandwich" complexes, where two enniatin molecules enclose a single cation.[1][5] This 2:1 stoichiometry is particularly important for the transport of potassium ions (K+).[1]

The general consensus from studies on various enniatins is a preference for potassium ions over other cations like sodium (Na+), calcium (Ca2+), and magnesium (Mg2+).[3] The cation selectivity is influenced by the specific amino acid residues in the enniatin ring, which affect the conformation and stability of the cation complex.[5]

Quantitative Data on Ionophoric Properties (Comparative)

Table 1: Cation Selectivity of Enniatins (General)

| Cation | Relative Selectivity | Reference |

| K+ | +++++ | [3] |

| Rb+ | ++++ | |

| Cs+ | +++ | |

| Na+ | ++ | [3] |

| Li+ | + | [3] |

| Ca2+ | ++ | [3] |

| Mg2+ | + | [3] |

| (Relative selectivity is inferred from multiple studies on Enniatin B and other analogs) |

Table 2: Comparative Cytotoxicity of Enniatin Analogs (IC50 Values)

| Enniatin Analog | Cell Line | IC50 (µM) | Exposure Time (h) | Reference |

| Enniatin A1 | HT-29 | 1.4 | 48 | |

| Enniatin B1 | HT-29 | >10 | 48 | |

| Enniatin B | Caco-2 | 11.5 | 48 | |

| Enniatin B1 | Caco-2 | 11.5 | 48 | [6] |

| Enniatin B | CCF-STTG1 | 8.9 | 48 | [7] |

| Enniatin B1 | CCF-STTG1 | 4.4 | 48 | [7] |

| (Note: Cytotoxicity is a biological outcome of ionophoric activity and other potential mechanisms.) |

Experimental Protocols

The characterization of the ionophoric properties of this compound would involve a suite of established experimental techniques. Below are detailed methodologies for key experiments.

Patch-Clamp Electrophysiology for Single-Channel Recordings

This technique allows for the direct measurement of ion flow through pores or channels formed by ionophores in a lipid bilayer.

Methodology:

-

Cell Preparation: Use a suitable cell line (e.g., cardiomyocytes, neurons, or oocytes) with a well-characterized plasma membrane.

-

Pipette Preparation: Fabricate glass micropipettes with a tip diameter of approximately 1 µm. Fill the pipette with a solution containing the ion of interest (e.g., 150 mM KCl).

-

Giga-seal Formation: Gently bring the micropipette into contact with the cell membrane to form a high-resistance seal (a "giga-seal").

-

Excised Patch Formation: To isolate the membrane patch from cellular influences, the pipette can be retracted to form an "inside-out" or "outside-out" patch.

-

Application of this compound: Add this compound to the bath solution (for inside-out patches) or the pipette solution (for outside-out patches) at various concentrations.

-

Data Acquisition: Apply a voltage clamp to the membrane patch and record the resulting current. The opening and closing of ion channels formed by this compound will appear as discrete steps in the current trace.

-

Data Analysis: Analyze the single-channel conductance, open and closed times, and ion selectivity by varying the ionic composition of the solutions.[5][8]

Artificial Lipid Bilayer Measurements

This in vitro method provides a simplified system to study the direct interaction of an ionophore with a lipid membrane.

Methodology:

-

Bilayer Formation: Form a planar lipid bilayer (e.g., from a solution of phosphatidylcholine in n-decane) across a small aperture in a Teflon partition separating two aqueous compartments.

-

Electrolyte Solutions: Fill both compartments with a buffered electrolyte solution containing the desired cations.

-

This compound Addition: Add a stock solution of this compound in a suitable solvent (e.g., ethanol) to one or both compartments.

-

Electrical Measurements: Apply a transmembrane voltage and measure the resulting current. The increase in current upon addition of this compound is a measure of its ionophoretic activity.

-

Selectivity Determination: Determine ion selectivity by creating a concentration gradient of a specific salt across the bilayer and measuring the reversal potential.

Mitochondrial Membrane Potential Assay

The disruption of mitochondrial function is a key consequence of enniatin's ionophoric activity.

Methodology:

-

Cell Culture: Culture cells of interest (e.g., HepG2, SH-SY5Y) in appropriate media.

-

Treatment: Expose the cells to varying concentrations of this compound for different durations.

-

Staining: Incubate the cells with a fluorescent dye that accumulates in the mitochondria in a membrane potential-dependent manner (e.g., JC-1, TMRM, or TMRE).

-

Analysis: Measure the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer. A decrease in fluorescence indicates depolarization of the mitochondrial membrane.[9][10]

Signaling Pathways and Cellular Consequences

The ionophoric activity of enniatins triggers a cascade of downstream cellular events, ultimately leading to cytotoxicity. The disruption of K+ homeostasis is a primary event that can lead to mitochondrial dysfunction and the induction of apoptosis.

Mitochondrial Dysfunction Pathway

The influx of K+ into the mitochondrial matrix, facilitated by enniatins, disrupts the proton gradient across the inner mitochondrial membrane.[3] This leads to mitochondrial swelling, uncoupling of oxidative phosphorylation, and a decrease in ATP synthesis.[9] The subsequent collapse of the mitochondrial membrane potential is a critical step in the intrinsic apoptotic pathway.[10]

Caption: Mitochondrial dysfunction pathway initiated by this compound.

Apoptotic Signaling Cascade

The collapse of the mitochondrial membrane potential leads to the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytosol. This initiates a caspase cascade, leading to the execution of apoptosis.

Caption: Key steps in the enniatin-induced apoptotic pathway.

Experimental Workflow Visualization

A typical workflow for characterizing the ionophoric properties of this compound would involve a multi-faceted approach, starting from basic in vitro assays and progressing to more complex cellular models.

Caption: A generalized workflow for studying this compound's ionophoric properties.

Conclusion and Future Directions

The ionophoric properties of the enniatin family are fundamental to their biological impact. While this compound remains less characterized than its more prevalent analogs, its structural similarity provides a strong basis for predicting its function as a potent ionophore with a likely preference for potassium ions. The disruption of cellular and mitochondrial ion homeostasis is the central mechanism through which this compound is expected to exert its cytotoxic effects.

Future research should focus on obtaining specific quantitative data for this compound to confirm these extrapolations. This includes determining its ion selectivity profile, binding affinities for various cations, and transport kinetics across different membrane systems. Such data will be crucial for a comprehensive risk assessment of this mycotoxin and for exploring its potential therapeutic applications, particularly in the context of anticancer drug development. The experimental protocols and conceptual frameworks presented in this guide provide a clear roadmap for these future investigations.

References

- 1. researchgate.net [researchgate.net]

- 2. A Review of the Mycotoxin Enniatin B - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | A Review of the Mycotoxin Enniatin B [frontiersin.org]

- 4. Enniatin and Beauvericin Biosynthesis in Fusarium Species: Production Profiles and Structural Determinant Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Investigation of the electrophysiological properties of enniatins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Transport of enniatin B and enniatin B1 across the blood-brain barrier and hints for neurotoxic effects in cerebral cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Enniatin Mycotoxins in Food: A Systematic Review of Global Occurrence, Biosynthesis, and Toxicological Impacts on In Vitro Human Cell Models - PMC [pmc.ncbi.nlm.nih.gov]

Enniatin F and the Cell Membrane: A Technical Guide to a Complex Interaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enniatin F, a member of the enniatin family of cyclic hexadepsipeptides produced by various Fusarium species, has garnered significant scientific interest due to its diverse biological activities, including antimicrobial, antifungal, and cytotoxic effects.[1] The primary mechanism underpinning these activities is its interaction with cell membranes, where it functions as an ionophore, disrupting the crucial electrochemical gradients that maintain cellular homeostasis.[2][3] This technical guide provides an in-depth exploration of the interaction between this compound and cell membranes, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the core mechanisms and pathways involved. While much of the detailed quantitative research has been conducted on its close analog, Enniatin B, the fundamental principles of membrane interaction are expected to be conserved across the enniatin family. This guide will therefore draw upon data from other enniatins to provide a comprehensive overview, with the explicit understanding that further research is needed to fully characterize this compound itself.

Mechanism of Action at the Cell Membrane

This compound's lipophilic nature allows it to readily insert into the lipid bilayer of cell membranes.[2][3] Once embedded, it facilitates the transport of cations across the membrane, effectively acting as a mobile ion carrier or by forming transient ion-permeable pores.[4][5] This ionophoric activity disrupts the normal physiological concentrations of ions, leading to membrane depolarization, alteration of cellular signaling, and ultimately, cell death.[4][6]

Ionophore Activity and Complex Formation

Enniatins can form stable complexes with various mono- and divalent cations.[3] The selectivity for these cations is a critical aspect of their biological function. The generally accepted selectivity series for enniatins is K⁺ > Ca²⁺ ≥ Na⁺ > Mg²⁺ > Li⁺.[3] The transport of these ions is mediated by the formation of specific enniatin-cation complexes within the membrane.

Several stoichiometric models for these complexes have been proposed:

-

1:1 "Belted" Complex: One enniatin molecule wraps around a single cation.

-

2:1 "Sandwich" Complex: The cation is sandwiched between two enniatin molecules. This is a particularly stable conformation for monovalent cations like K⁺.[3][4]

-

3:2 Complex: Three enniatin molecules coordinate with two cations.

The formation of these different complexes is dependent on the specific enniatin, the cation involved, and the lipid environment of the membrane.

Figure 1: Proposed mechanisms of this compound-mediated cation transport across the cell membrane.

Quantitative Data on Enniatin-Membrane Interactions

While specific quantitative data for this compound is limited, studies on other enniatins provide valuable insights into their potency and effects. The following tables summarize key findings.

Table 1: Cytotoxicity of Various Enniatins on Different Cell Lines

| Enniatin | Cell Line | Exposure Time (h) | IC₅₀ (µM) | Reference |

| Enniatin A | Caco-2 | 24 | >15 | [7] |

| Enniatin A1 | Caco-2 | 24 | 1.3 | [7] |

| Enniatin B | Caco-2 | 24 | >15 | [7] |

| Enniatin B1 | Caco-2 | 24 | 2.7 | [7] |

| Enniatin A1 | HT-29 | 48 | 1.4 ± 0.7 | [8] |

| Enniatin B1 | HT-29 | 72 | 3.7 | [6] |

| Enniatin A1 | CHO-K1 | 24 | 0.44 ± 0.15 (in mixture with Enniatin B) | [6] |

| Enniatin B1 | CHO-K1 | 24 | 2.47 | [6] |

Table 2: Cation Selectivity and Conductivity of Enniatins

| Parameter | Finding | Reference |

| Cation Selectivity Ranking | K⁺ > Ca²⁺ ≥ Na⁺ > Mg²⁺ > Li⁺ | [3] |

| Relative Conductivity | Enniatin B > Enniatin A1 > Enniatin B1 | [3] |

Experimental Protocols for Studying Enniatin-Membrane Interactions

A variety of biophysical and cell-based assays are employed to investigate the interaction of ionophores like this compound with cell membranes. Below are detailed methodologies for key experiments.

Black Lipid Membrane (BLM) for Single-Channel Recordings

This technique allows for the direct observation of ion channel formation and characterization of their electrical properties in a highly controlled artificial membrane system.

Protocol:

-

Chamber Preparation: A two-chamber system separated by a thin Teflon or Delrin film with a small aperture (50-200 µm diameter) is used. Both chambers are filled with an electrolyte solution (e.g., 1 M KCl, 10 mM HEPES, pH 7.4).

-

Membrane Formation: A solution of lipids (e.g., 1,2-diphytanoyl-sn-glycero-3-phosphocholine in n-decane) is painted across the aperture to form a lipid bilayer. The formation of a stable, thin "black" membrane is monitored by measuring its capacitance.

-

This compound Addition: this compound, dissolved in a suitable solvent like ethanol, is added to one or both chambers to the desired final concentration.

-

Data Acquisition: Ag/AgCl electrodes are placed in each chamber to apply a transmembrane voltage and record the resulting current. The appearance of discrete, stepwise increases in current indicates the formation of ion-permeable channels.

-

Analysis: Single-channel conductance, ion selectivity (by altering the ionic composition of the solutions), and open/closed kinetics are analyzed from the current recordings.

Patch-Clamp Technique for Cellular Ion Channel Activity

The patch-clamp technique allows for the recording of ion channel activity in live cells, providing a more physiologically relevant context.[5][9]

Protocol:

-

Cell Preparation: Cells of interest (e.g., neurons, cardiomyocytes, or a stable cell line) are cultured on glass coverslips.

-

Pipette Preparation: A glass micropipette with a tip diameter of ~1 µm is fabricated and filled with an appropriate intracellular solution.

-

Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "giga-seal" between the pipette tip and the membrane patch.

-

Configuration:

-

Cell-attached: Records the activity of channels within the sealed patch without disrupting the cell.

-

Whole-cell: The membrane patch is ruptured, allowing electrical access to the entire cell. This is used to measure macroscopic currents and changes in membrane potential.

-

Inside-out/Outside-out: The membrane patch is excised from the cell, allowing for the controlled application of solutions to the intracellular or extracellular face of the membrane, respectively. This is ideal for studying the direct effects of this compound on channel properties.

-

-

This compound Application: this compound is applied to the bath solution (for whole-cell and outside-out) or the pipette solution (for inside-out) to observe its effects on ion channel activity.

-

Data Acquisition and Analysis: Voltage-clamp or current-clamp protocols are applied to measure ionic currents or changes in membrane potential, respectively.

Fluorescence-Based Membrane Potential Assays

These assays utilize voltage-sensitive fluorescent dyes to monitor changes in membrane potential in a population of cells, making them suitable for high-throughput screening.[10][11][12]

Protocol:

-

Cell Seeding: Cells are seeded into a multi-well plate (e.g., 96-well black, clear bottom) and cultured to form a confluent monolayer.

-

Dye Loading: The cell culture medium is replaced with a loading buffer containing a voltage-sensitive dye (e.g., a FRET-based dye pair or a slow-response oxonol-type dye). The cells are incubated to allow the dye to incorporate into the cell membranes.

-

Baseline Fluorescence Measurement: The baseline fluorescence is measured using a fluorescence plate reader.

-

Compound Addition: this compound, at various concentrations, is added to the wells.

-

Kinetic Fluorescence Measurement: The change in fluorescence intensity over time is recorded. Depolarization of the cell membrane will cause a characteristic change in the fluorescence signal (increase or decrease, depending on the dye used).

-

Data Analysis: The change in fluorescence is quantified and can be used to determine the concentration-response relationship and calculate parameters like the EC₅₀ for membrane depolarization.

Figure 2: General workflow for a fluorescence-based membrane potential assay.

Signaling Pathways Activated by this compound

The disruption of ionic homeostasis by this compound triggers a cascade of intracellular events, often culminating in programmed cell death, or apoptosis.[2][6]

Induction of Apoptosis

The influx of cations, particularly Ca²⁺, and the dissipation of the mitochondrial membrane potential are key events in enniatin-induced apoptosis.

Key Steps in the Apoptotic Pathway:

-

Ion Homeostasis Disruption: this compound-mediated ion transport leads to an increase in intracellular Ca²⁺ and a decrease in intracellular K⁺.

-

Mitochondrial Dysfunction: The altered ionic environment and direct effects on mitochondria lead to the collapse of the mitochondrial membrane potential (ΔΨm).[6]

-

Reactive Oxygen Species (ROS) Production: Mitochondrial stress results in the overproduction of ROS.[6]

-

Caspase Activation: The release of pro-apoptotic factors from the mitochondria activates a cascade of caspase enzymes, including initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3).[6][13]

-

Cellular Disassembly: Activated caspases cleave key cellular proteins, leading to the characteristic morphological changes of apoptosis, such as DNA fragmentation, cell shrinkage, and the formation of apoptotic bodies.[2][14]

Figure 3: Plausible signaling pathway for this compound-induced apoptosis.

Conclusion and Future Directions

This compound's interaction with the cell membrane is a multifaceted process that is central to its biological activity. Its ability to act as an ionophore, disrupting fundamental cellular ion gradients, triggers a cascade of events leading to cytotoxicity. While the general mechanisms are understood from studies on the enniatin family, there is a clear need for further research focused specifically on this compound. Future studies should aim to:

-

Determine the precise binding affinities and stability constants of this compound for various cations.

-

Obtain high-resolution single-channel data for this compound in different membrane compositions.

-

Elucidate the complete and specific signaling pathways activated by this compound in various cell types.

-

Evaluate the potential for this compound as a therapeutic agent, particularly in the context of its cytotoxic properties against cancer cells.

A deeper understanding of the intricate dance between this compound and the cell membrane will be crucial for harnessing its potential in drug development and for accurately assessing its toxicological risks.

References

- 1. Enniatin Mycotoxins in Food: A Systematic Review of Global Occurrence, Biosynthesis, and Toxicological Impacts on In Vitro Human Cell Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | A Review of the Mycotoxin Enniatin B [frontiersin.org]

- 3. A Review of the Mycotoxin Enniatin B - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Investigation of the electrophysiological properties of enniatins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enniatin B1: Emerging Mycotoxin and Emerging Issues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Interaction effects of Fusarium enniatins (A, A1, B and B1) combinations on in vitro cytotoxicity of Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. docs.axolbio.com [docs.axolbio.com]

- 10. journ.nu.edu.ly [journ.nu.edu.ly]

- 11. frontiersin.org [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. Erianin induces G2/M-phase arrest, apoptosis, and autophagy via the ROS/JNK signaling pathway in human osteosarcoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Impact of Enniatin B and Beauvericin on Lysosomal Cathepsin B Secretion and Apoptosis Induction - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Cytotoxicity Screening of Enniatins: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide focuses on the preliminary cytotoxicity screening of the enniatin class of mycotoxins. While the initial topic specified Enniatin F, a review of the current scientific literature reveals a significant data gap for this specific analog. The vast majority of published research, including quantitative cytotoxicity data and mechanistic studies, centers on the more prevalent analogs: Enniatin A, A1, B, and B1. Therefore, this document will synthesize the available data for these well-studied enniatins to provide a comprehensive technical overview of the cytotoxicity of the enniatin family.

Introduction to Enniatins

Enniatins are a family of cyclic hexadepsipeptide mycotoxins produced by various Fusarium species, which are common contaminants of cereal grains.[1][2] The family includes at least 29 known analogs, with Enniatin A, A1, B, and B1 being the most prevalent and extensively studied.[1][3] Structurally, they consist of alternating N-methyl-L-amino acids and D-α-hydroxyisovaleric acid residues.[1] Enniatins exhibit a wide range of biological activities, including antibacterial, antifungal, insecticidal, and potent cytotoxic effects against various mammalian cell lines.[4][5] Their toxicological significance is primarily attributed to their ionophoric properties, allowing them to facilitate the transport of cations across biological membranes, thereby disrupting cellular ion homeostasis.[1][4]

Primary Mechanism of Cytotoxic Action

The principal mechanism underlying the cytotoxicity of enniatins is their function as ionophores. Their lipophilic nature allows them to embed within the lipid bilayer of cellular and mitochondrial membranes, forming pores that increase permeability to monovalent and divalent cations like K+, Na+, and Ca2+.[3][4] This action disrupts the physiological ion gradients essential for cellular function.

The influx of ions, particularly into the mitochondria, leads to the depolarization of the mitochondrial membrane, uncoupling of oxidative phosphorylation, and subsequent mitochondrial dysfunction.[6][7] This mitochondrial distress is a key event that can trigger downstream apoptotic pathways, ultimately leading to programmed cell death.[2][8]

References

- 1. Enniatin Mycotoxins in Food: A Systematic Review of Global Occurrence, Biosynthesis, and Toxicological Impacts on In Vitro Human Cell Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biotransformation of the Mycotoxin Enniatin B1 by CYP P450 3A4 and Potential for Drug-Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | A Review of the Mycotoxin Enniatin B [frontiersin.org]

- 4. A Review of the Mycotoxin Enniatin B - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Feedborne Mycotoxins Beauvericin and Enniatins and Livestock Animals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

Enniatin F: A Technical Guide on Antifungal Activity Against Plant Pathogens

Disclaimer: Information regarding the specific antifungal activity of Enniatin F against plant pathogens is not available in current scientific literature. This guide provides a comprehensive overview of the known antifungal properties of the broader enniatin class of mycotoxins, which serves as a predictive framework for the potential activity of this compound.

Executive Summary

Enniatins are a class of cyclic hexadepsipeptide mycotoxins produced by various species of Fusarium fungi. While numerous enniatin analogues have been identified, research has predominantly focused on Enniatins A, A1, B, and B1. These compounds exhibit a range of biological activities, including insecticidal, antibacterial, and antifungal properties.[1][2] Their primary mechanism of antifungal action is attributed to their ionophoric nature, enabling them to disrupt ion transport across fungal cell membranes, leading to cell death.[1][2][3] This technical guide synthesizes the available data on the antifungal activity of the enniatin class against plant pathogenic fungi, details the underlying molecular mechanisms, and provides standardized experimental protocols for assessing antifungal efficacy.

Antifungal Spectrum of the Enniatin Class

The antifungal activity of enniatins has been evaluated against a variety of fungal species, including several significant plant pathogens. However, the efficacy is not uniform across all fungal genera. For instance, while some enniatins show activity against certain species, fungal pathogens belonging to the genera Fusarium, Aspergillus, and Penicillium have demonstrated a lack of sensitivity in some studies.[4] Enniatin B, for example, has shown inhibitory effects against the biocontrol agents Trichoderma harzianum and Beauveria bassiana.[4] Notably, enniatins have demonstrated activity against Fusarium graminearum, a major pathogen responsible for Fusarium head blight in wheat.[5] A mixture of Enniatins B, B4, and K1 has also been found to partially inhibit the spore germination of Botrytis cinerea, the causative agent of gray mold.[6]

Quantitative Antifungal Activity Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values reported for various enniatins against different fungal species. It is important to note the variability in experimental conditions across these studies.

| Enniatin Analogue(s) | Target Fungus | MIC Value | Reference |

| Enniatin B | Trichoderma harzianum | 1 µg/mL | [4] |

| Enniatin B | Beauveria bassiana | 5 µg/mL | [4] |

| Enniatin A, A1 | Fusarium graminearum | >100 µM | [5] |

| Enniatin B1, Beauvericin | Fusarium graminearum | >100 µM | [5] |

| Enniatin B, Beauvericin | Candida albicans | >100 µM | [5] |

| Enniatin A, A1, B1 | Candida albicans | >100 µM | [5] |

| Enniatin B, B4, K1 | Botrytis cinerea | Partial inhibition | [6] |

Mechanism of Action: Ionophoric Activity

The primary mechanism of action for enniatins is their ability to act as ionophores.[1][2][3] Their lipophilic, cyclic structure allows them to insert into the lipid bilayer of fungal cell membranes.[1][2] Within the membrane, they can form stable complexes with monovalent and divalent cations, such as K+, Na+, and Ca2+, and transport them across the membrane, down their electrochemical gradient.[1][3]

This unregulated transport of ions disrupts the physiological ion homeostasis of the fungal cell, leading to the dissipation of the membrane potential.[3][7] The collapse of the membrane potential interferes with essential cellular processes, including nutrient uptake and ATP synthesis, ultimately resulting in fungal cell death.[1] The cation selectivity for enniatins is generally ranked as K+ > Ca2+ ≥ Na+ > Mg2+ > Li+.[1]

Signaling Pathway Diagram

Caption: Ionophoric mechanism of enniatins leading to fungal cell death.

Experimental Protocols

The following section outlines a generalized protocol for determining the antifungal activity of enniatins against filamentous plant pathogens, based on standard broth microdilution methods.

Antifungal Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of a compound.

1. Preparation of Fungal Inoculum:

- The fungal pathogen is cultured on an appropriate agar medium (e.g., Potato Dextrose Agar) at a suitable temperature until sporulation is observed.

- Spores are harvested by flooding the plate with sterile saline containing a wetting agent (e.g., 0.05% Tween 80) and gently scraping the surface.

- The resulting spore suspension is filtered through sterile glass wool to remove mycelial fragments.

- The spore concentration is determined using a hemocytometer and adjusted to a final concentration of approximately 1-5 x 10^5 spores/mL in the test medium.

2. Preparation of Enniatin Solutions:

- A stock solution of the purified enniatin is prepared in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

- Serial two-fold dilutions of the enniatin stock solution are prepared in the appropriate broth medium (e.g., RPMI-1640) in a 96-well microtiter plate. The final concentrations should typically range from 0.1 to 100 µg/mL.

3. Inoculation and Incubation:

- Each well of the microtiter plate containing the serially diluted enniatin is inoculated with the prepared fungal spore suspension.

- Control wells are included: a positive control (fungal inoculum without enniatin) and a negative control (broth medium only). A solvent control (fungal inoculum with the highest concentration of DMSO used) should also be included.

- The microtiter plates are incubated at an optimal temperature for the specific fungus (e.g., 25-28°C) for 48-72 hours, or until sufficient growth is observed in the positive control wells.

4. Determination of MIC:

- The MIC is determined as the lowest concentration of the enniatin that causes complete visual inhibition of fungal growth. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm) using a microplate reader.

Experimental Workflow Diagram

Caption: Workflow for antifungal susceptibility testing via broth microdilution.

Conclusion and Future Directions

The enniatin class of cyclic depsipeptides demonstrates notable, albeit selective, antifungal activity against various fungal species, including some plant pathogens. Their primary mode of action as cation ionophores presents a distinct mechanism that could be exploited for the development of novel antifungal agents. However, a significant data gap exists for many enniatin analogues, most notably this compound.

Future research should prioritize the systematic evaluation of the antifungal activity of less-studied enniatins, including this compound, against a broad panel of economically important plant pathogens. Such studies would provide crucial data for structure-activity relationship analyses and could unveil analogues with superior potency and selectivity. Furthermore, investigating the potential for synergistic interactions between enniatins and existing fungicides could open new avenues for combination therapies to combat fungicide resistance.

References

- 1. Frontiers | A Review of the Mycotoxin Enniatin B [frontiersin.org]

- 2. A Review of the Mycotoxin Enniatin B - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enniatin B1: Emerging Mycotoxin and Emerging Issues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Impact of Enniatin and Deoxynivalenol Co-Occurrence on Plant, Microbial, Insect, Animal and Human Systems: Current Knowledge and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Revisiting the enniatins: a review of their isolation, biosynthesis, structure determination, and biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Enniatin F: An In-depth Technical Guide to its Antibacterial Spectrum

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enniatins are a family of cyclic hexadepsipeptides produced by various species of the fungus Fusarium. These compounds have garnered significant interest in the scientific community due to their diverse biological activities, including insecticidal, antifungal, and antibacterial properties.[1] Enniatin F, a member of this family, is characterized by its unique structure composed of alternating N-methyl-L-amino acids and D-α-hydroxyisovaleric acid residues. This technical guide provides a comprehensive overview of the antibacterial spectrum of this compound, including quantitative data on its activity, detailed experimental protocols for its evaluation, and a visualization of its proposed mechanism of action. While specific data for this compound is limited in publicly available literature, this guide synthesizes findings from closely related enniatins to provide a robust understanding of its potential antibacterial profile.

Antibacterial Spectrum of Enniatins

Enniatins exhibit a selective spectrum of antibacterial activity, primarily targeting Gram-positive bacteria and mycobacteria.[2][3] They are generally inactive against Gram-negative bacteria. This selectivity is attributed to the differences in the cell wall structure between these bacterial groups. The outer membrane of Gram-negative bacteria likely presents a barrier to the penetration of these lipophilic compounds.

The antibacterial efficacy of different enniatin analogues can vary depending on their specific chemical structure, which influences their lipophilicity and ion-binding capacity. The following table summarizes the Minimum Inhibitory Concentration (MIC) data for various enniatins against a range of bacterial species. It is important to note that while direct MIC values for this compound are not widely reported, the data for other enniatins, particularly those with similar structural features, provide a strong indication of its expected activity.

| Bacterial Species | Enniatin A (µM) | Enniatin A1 (µM) | Enniatin B (µM) | Enniatin B1 (µM) |

| Gram-Positive Bacteria | ||||

| Bacillus subtilis | 12.5 | 12.5 | >100 | 50 |

| Clostridium perfringens | 6.25 | 6.25 | 12.5 | 12.5 |

| Staphylococcus aureus | 25 | 25 | >100 | 100 |

| Mycobacteria | ||||

| Mycobacterium tuberculosis H37Rv | - | 1.0 (µg/mL) | - | - |

| Mycobacterium bovis BCG | - | 2.0 (µg/mL) | - | - |

| Gram-Negative Bacteria | ||||

| Escherichia coli | >100 | >100 | >100 | >100 |

| Pseudomonas aeruginosa | >100 | >100 | >100 | >100 |

Data compiled from multiple sources. Note: MIC values for Mycobacterium tuberculosis and Mycobacterium bovis are reported for Enniatin A1. The general trend of enniatin activity suggests this compound would exhibit a similar spectrum, with potent activity against Gram-positive bacteria and mycobacteria.

Mechanism of Action

The primary antibacterial mechanism of enniatins is their function as ionophores.[2][4][5][6] These molecules can form complexes with cations, primarily potassium ions (K+), and transport them across the bacterial cell membrane.[4] This disrupts the crucial ion gradients maintained by the cell, leading to a cascade of detrimental effects.

The proposed sequence of events is as follows:

-

Membrane Insertion: The lipophilic nature of the enniatin molecule allows it to readily insert into the lipid bilayer of the bacterial cytoplasmic membrane.[5]

-

Cation Complexation: Within the membrane, the enniatin molecule chelates cations, with a preference for K+.[4]

-

Ion Transport: The enniatin-cation complex acts as a mobile carrier, shuttling ions across the membrane and down their concentration gradient.[4]

-

Membrane Depolarization: The uncontrolled efflux of positive ions dissipates the membrane potential, a critical component of bacterial energy metabolism.

-

Inhibition of Macromolecule Synthesis: The collapse of the membrane potential disrupts essential cellular processes that are dependent on it, such as ATP synthesis and the transport of nutrients. This ultimately leads to the inhibition of DNA, RNA, and protein synthesis, culminating in bacterial cell death.

Caption: Proposed mechanism of antibacterial action for this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the antibacterial properties of this compound.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[7][8]

a. Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial inoculum

-

This compound stock solution (in a suitable solvent like DMSO)

-

Positive control antibiotic (e.g., vancomycin for Gram-positive bacteria)

-

Negative control (broth and solvent)

-

Incubator (37°C)

-

Microplate reader (optional)

b. Procedure:

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of this compound Dilutions:

-

Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the 96-well plate. The final volume in each well should be 50 µL.

-

-

Inoculation:

-

Add 50 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 100 µL and the target inoculum density.

-

-

Controls:

-

Include a positive control well with a known antibiotic.

-

Include a negative control well with broth and the solvent used to dissolve this compound to ensure it has no inhibitory effect at the concentration used.

-

Include a growth control well with only broth and the bacterial inoculum.

-

-

Incubation:

-

Incubate the microtiter plate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacterium. This can be assessed visually or by using a microplate reader to measure optical density.

-

Bacterial Membrane Permeabilization Assay using Propidium Iodide (PI)

This assay determines if a compound damages the bacterial cell membrane, allowing the influx of the fluorescent dye Propidium Iodide, which intercalates with DNA.[9][10]

a. Materials:

-

Bacterial culture in mid-logarithmic growth phase

-

Phosphate-buffered saline (PBS)

-

This compound solution

-

Propidium Iodide (PI) stock solution (e.g., 1 mg/mL in water)

-

Positive control (e.g., a known membrane-disrupting agent like melittin)

-

Fluorometer or fluorescence microscope

b. Procedure:

-

Preparation of Bacterial Suspension:

-

Harvest bacterial cells from a mid-log phase culture by centrifugation.

-

Wash the cells twice with PBS and resuspend in PBS to a final optical density (e.g., OD₆₀₀ of 0.2).

-

-

Treatment:

-

Add this compound to the bacterial suspension at the desired concentration (e.g., 1x or 2x MIC).

-

Incubate the suspension at 37°C for a specific time period (e.g., 30 minutes).

-

-

Staining:

-

Add PI to the bacterial suspension to a final concentration of 5-10 µg/mL.

-

Incubate in the dark at room temperature for 10-15 minutes.

-

-

Measurement:

-

Measure the fluorescence intensity using a fluorometer (excitation ~535 nm, emission ~617 nm).

-

Alternatively, visualize the stained cells using a fluorescence microscope. An increase in red fluorescence indicates membrane permeabilization.

-

Bacterial Membrane Potential Assay using DiSC₃(5)

This assay utilizes the potentiometric fluorescent probe 3,3'-dipropylthiadicarbocyanine iodide (DiSC₃(5)) to measure changes in bacterial membrane potential.[11][12][13][14]

a. Materials:

-

Bacterial culture in mid-logarithmic growth phase

-

HEPES buffer (supplemented with glucose)

-

This compound solution

-